molecular formula C8H2BrClF3N B2700391 2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile CAS No. 1415130-42-5

2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile

Cat. No. B2700391
CAS RN: 1415130-42-5
M. Wt: 284.46
InChI Key: FXQOFAHPEMXUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile, also known as BCTB, is a compound of the halogenated benzonitrile family. It is a colorless solid that has a wide range of applications in scientific research. BCTB has been used in a variety of fields, including organic synthesis, drug discovery, and materials science. BCTB is an important building block for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes.

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • This compound is involved in site-selective metalation reactions. For instance, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes can undergo deprotonation adjacent to a single halogen substituent when treated with specific reagents, leading to various regioselective reactions. This has been demonstrated in the metalation of halobenzotrifluorides (Mongin, Desponds, & Schlosser, 1996).
  • Environmental Impact and Degradation :

    • Studies on the microbial degradation of structurally related benzonitrile herbicides, including bromoxynil, have been conducted. These studies provide insights into degradation pathways, persistent metabolites, and the diversity of involved degrader organisms (Holtze, Sørensen, Sørensen, & Aamand, 2008).
  • Applications in Energy Storage :

    • In the field of energy storage, specifically for high voltage lithium-ion batteries, derivatives of this compound have been used as novel electrolyte additives. These additives significantly improve the cyclic stability of lithium nickel manganese oxide cathodes (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).
  • Medicinal Chemistry and Biological Applications :

  • Material Science :

    • In material science, it has been used in the synthesis of unique compounds through reactions with other chemicals. For example, a reaction involving sodium dithionite and 1,3,5-trimethoxybenzene produced a specific trifluoromethyl compound (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
  • Spectroscopic Analysis :

    • The compound has been used in spectroscopic studies, such as high-performance liquid chromatographic assays, to aid in the diagnosis of acute poisoning by certain herbicides (Flanagan & Ruprah, 1989).

Safety and Hazards

  • Precautionary Statements : P280 (Wear protective gloves/eye protection); P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician); consult the provided MSDS for detailed safety information.

properties

IUPAC Name

2-bromo-6-chloro-4-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQOFAHPEMXUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile

Synthesis routes and methods

Procedure details

1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene (8.0 g, 20.6 mmol) and CuCN (1.9 g, 20.6 mmol) were dissolved in DMF (20 mL) and heated 100° C. After 2 h the temperature was increased to 110° C. After 3 h the reaction was cooled to room temperature, diluted with DCM, filtered, concentrated, and purified via column chromatography to yield the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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